

A Researcher's Guide to Benchmarking Computational Methods for Noble Gas Chemistry

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: Argon;beryllium

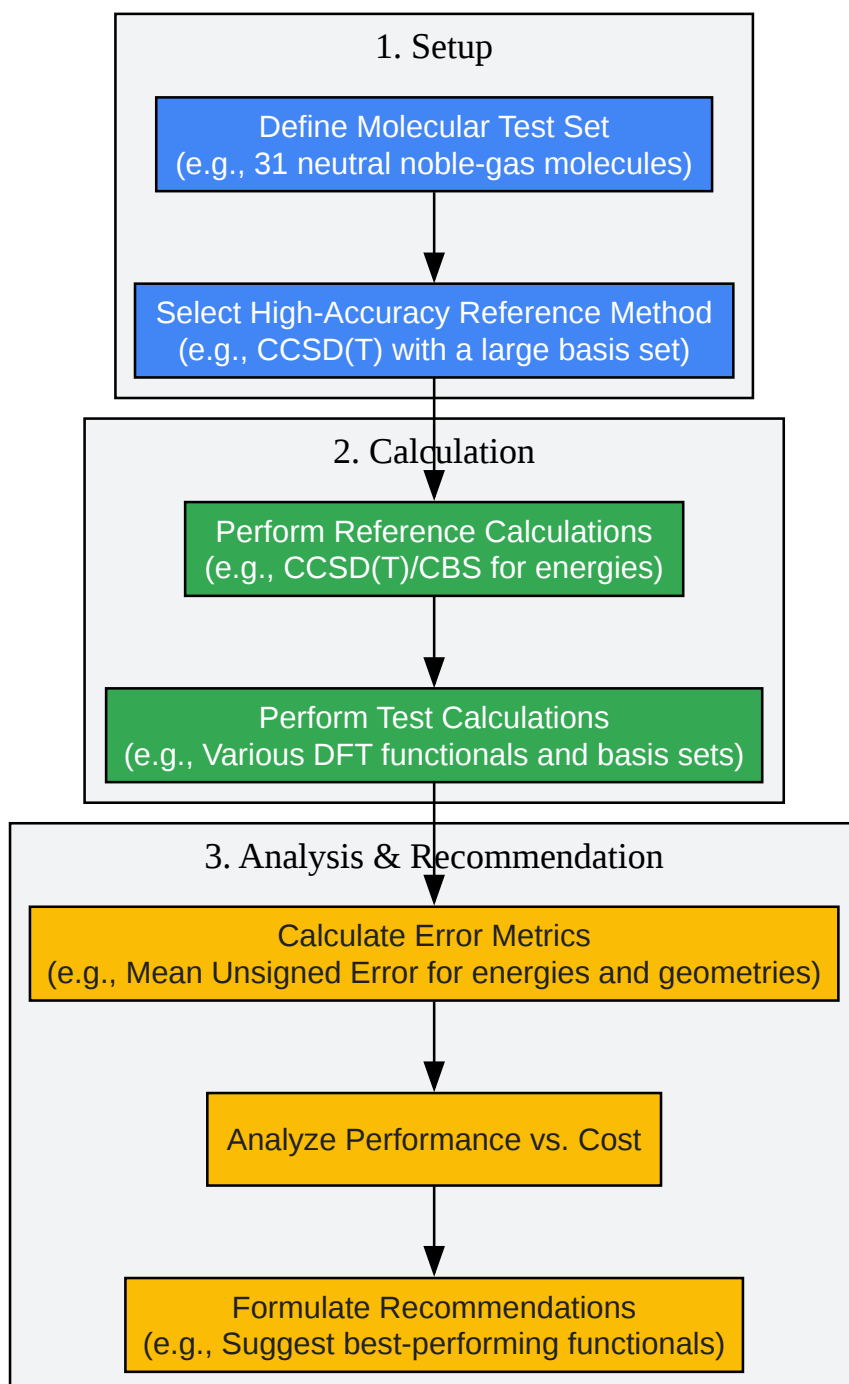
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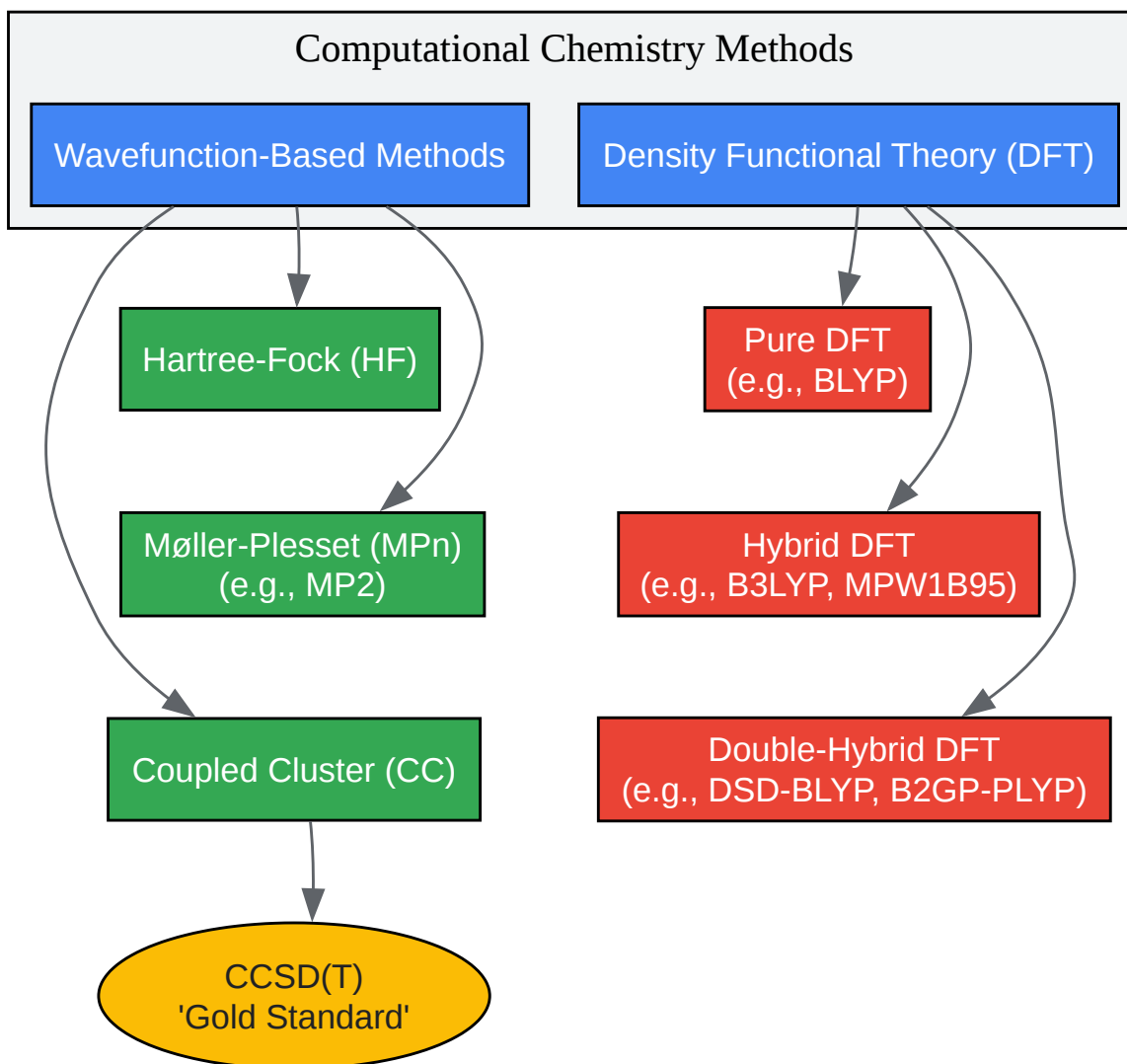
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The field of noble gas chemistry, once considered a chemical oxymoron, has expanded dramatically since the synthesis of the first noble gas compound, xenon hexafluoroplatinate, in 1962.^{[1][2]} Modern research relies heavily on computational methods to predict and characterize these often elusive and highly reactive species. However, the unique electronic structure of noble gases presents a significant challenge for theoretical models. This guide provides a comparative overview of computational methods, focusing on benchmark data for their performance in noble gas chemistry to aid researchers in selecting the appropriate tools for their studies.

General Benchmarking Workflow

A systematic approach is crucial for evaluating the performance of computational methods. The general workflow for a benchmark study in computational noble gas chemistry involves selecting a reliable test set of molecules, performing high-accuracy reference calculations, and then evaluating the performance of more cost-effective methods against this reference.





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References

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- 2. Noble Gases in Solid Compounds Show a Rich Display of Chemistry With Enough Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Researcher's Guide to Benchmarking Computational Methods for Noble Gas Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15476237#benchmarking-computational-methods-for-noble-gas-chemistry]

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